molecular formula C10H9N5 B14278130 1-Methyl-1H-imidazo(4,5-b)(1,7)naphthyridin-2-amine CAS No. 157730-35-3

1-Methyl-1H-imidazo(4,5-b)(1,7)naphthyridin-2-amine

Cat. No.: B14278130
CAS No.: 157730-35-3
M. Wt: 199.21 g/mol
InChI Key: ISTKKTAIKRCSBN-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazo(4,5-b)(1,7)naphthyridin-2-amine is a heterocyclic compound that belongs to the class of imidazo-naphthyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers in various fields.

Preparation Methods

The synthesis of 1-Methyl-1H-imidazo(4,5-b)(1,7)naphthyridin-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding the desired compound in 30-96% overall yield .

Industrial production methods for this compound may involve multicomponent reactions (MCRs) that efficiently generate complex molecular architectures. For example, the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) can produce trisubstituted 2-amino-1,8-naphthyridines .

Chemical Reactions Analysis

1-Methyl-1H-imidazo(4,5-b)(1,7)naphthyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding naphthyridine oxides, while reduction can produce reduced imidazo-naphthyridine derivatives .

Scientific Research Applications

1-Methyl-1H-imidazo(4,5-b)(1,7)naphthyridin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-imidazo(4,5-b)(1,7)naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been identified as a c-Met kinase inhibitor, which plays a crucial role in cell proliferation, survival, and migration. By inhibiting c-Met kinase, the compound can disrupt these cellular processes, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

1-Methyl-1H-imidazo(4,5-b)(1,7)naphthyridin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development in various fields.

Properties

CAS No.

157730-35-3

Molecular Formula

C10H9N5

Molecular Weight

199.21 g/mol

IUPAC Name

1-methylimidazo[4,5-b][1,7]naphthyridin-2-amine

InChI

InChI=1S/C10H9N5/c1-15-8-4-6-2-3-12-5-7(6)13-9(8)14-10(15)11/h2-5H,1H3,(H2,11,13,14)

InChI Key

ISTKKTAIKRCSBN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C3C=NC=CC3=C2)N=C1N

Origin of Product

United States

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